1-(4-Tert-butylphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups, including a chromeno-pyrrole core, a thiadiazole ring, and various alkyl substituents
Preparation Methods
The synthesis of 1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiadiazole ring: This step may involve the reaction of the intermediate with a thiadiazole precursor under specific conditions.
Alkylation reactions:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-TERT-BUTYLPHENYL)-7-METHYL-2-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with similar compounds such as:
1-[3-(4-TERT-BUTYLPHENYL)-2-METHYLPROPYL]PIPERIDINE: This compound shares the tert-butylphenyl group but differs in its core structure and functional groups.
2-METHYL-3-(4-TERT-BUTYLPHENYL)PROPANOL: This compound also contains the tert-butylphenyl group but has a different overall structure and properties.
Properties
Molecular Formula |
C28H29N3O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H29N3O3S/c1-15(2)13-21-29-30-27(35-21)31-23(17-8-10-18(11-9-17)28(4,5)6)22-24(32)19-14-16(3)7-12-20(19)34-25(22)26(31)33/h7-12,14-15,23H,13H2,1-6H3 |
InChI Key |
MMOCRIKKPVAPNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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